molecular formula C14H16BFO2S B13405716 2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13405716
M. Wt: 278.2 g/mol
InChI Key: KGAXCRSKDVVFNH-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of histone deacetylases (HDACs) or agonists of sphingosine-1-phosphate (S1P) receptors . These interactions can modulate various cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H16BFO2S

Molecular Weight

278.2 g/mol

IUPAC Name

2-(6-fluoro-1-benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H16BFO2S/c1-13(2)14(3,4)18-15(17-13)12-7-9-5-6-10(16)8-11(9)19-12/h5-8H,1-4H3

InChI Key

KGAXCRSKDVVFNH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=C(C=C3)F

Origin of Product

United States

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